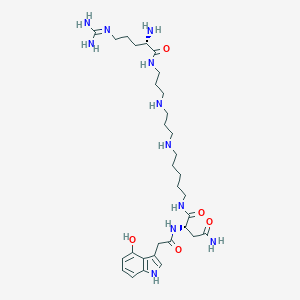
Argiotoxin 659
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argiotoxin 659 is a potent toxin that is produced by the venom of the spider Argiope lobata. This toxin has been extensively studied for its potential applications in scientific research due to its ability to selectively block certain types of ion channels in neurons.
Wissenschaftliche Forschungsanwendungen
Molecular Differences in AMPA Receptor Channels
Argiotoxin, from the spider Argiope lobata, targets AMPA receptor channels in various configurations. It acts as an open channel blocker and is sensitive to specific AMPA receptor subunits, indicating its potential as a tool for analyzing AMPA receptors in native membranes (Herlitze et al., 1993).
Actions on N-methyl-D-aspartate Receptor
Argiotoxin 636, a similar compound, has been studied for its effects on NMDA receptor currents in rat hippocampal neurons. It blocks these currents in a concentration-dependent manner, demonstrating both voltage-dependent and non-voltage-dependent components of the block. The toxin's binding indicates that it could act as a competitive antagonist at the NMDA recognition site, providing insights into NMDA receptor functioning (Donevan & Rogawski, 1996).
Effects on Neuronal Excitability
Research on argiotoxin-636's effects on membrane excitability and voltage-activated currents in cultured rat sensory neurons shows that both extracellular and intracellular applications of the toxin reduce neuronal excitability. It inhibits voltage-activated K+ and Na+ currents, suggesting a broad impact on neuronal function (Scott et al., 1998).
Blockade of Synaptic Transmission in Hippocampus
Argiotoxin 636 has been observed to block excitatory synaptic transmission in rat hippocampal CA1 pyramidal neurons. This indicates its potential as a selective antagonist of glutamate-mediated synaptic transmission, providing a tool for studying synaptic mechanisms in the hippocampus (Ashe et al., 1989).
Structural and Biological Activities
The structural elucidation of argiotoxins reveals their potential as tools for investigating neurotoxicity and neuropharmacology, particularly in relation to neuromuscular transmission in insects (Adams et al., 1987).
Binding in Closed AMPA Receptor Channels
A study combining electrophysiological and molecular modeling approaches showed that argiotoxin can bind in the closed state of Ca(2+)-permeable AMPA receptor channels. This finding provides insights into the structural aspects of AMPA receptor channels (Barygin et al., 2011).
Synthesis and Structure-Activity Relationship Studies
Research on synthesizing argiotoxin analogs has led to the development of compounds with increased potency and selectivity for ionotropic glutamate receptors. These studies aid in understanding the receptor's ion channel region and in developing potential therapeutic agents (Poulsen et al., 2013).
Antagonism of NMDA Receptor-Mediated Synaptic Transmission
Argiotoxin 659 has been shown to be more potent at antagonizing NMDA receptor-mediated EPSPs than AMPA receptor-mediated responses in rat hippocampal slices, emphasizing its selectivity as an NMDA receptor antagonist (Mueller et al., 1991).
Eigenschaften
CAS-Nummer |
111944-83-3 |
|---|---|
Produktname |
Argiotoxin 659 |
Molekularformel |
C31H53N11O5 |
Molekulargewicht |
659.8 g/mol |
IUPAC-Name |
(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40)/t22-,24-/m0/s1 |
InChI-Schlüssel |
ONYMEUPDKAAGRV-UPVQGACJSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N |
Synonyme |
argiopinin 3 argiopinin III argiopinine 3 argiotoxin 659 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



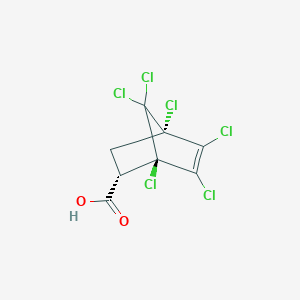

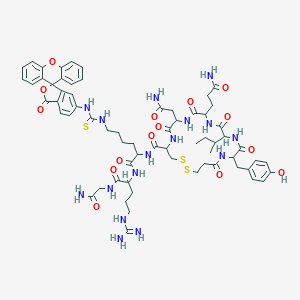
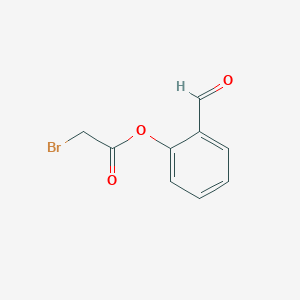
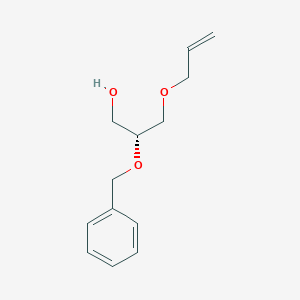
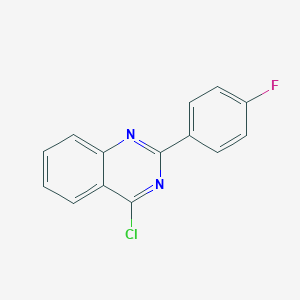
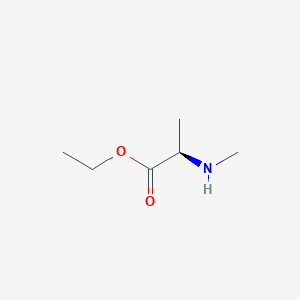
![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
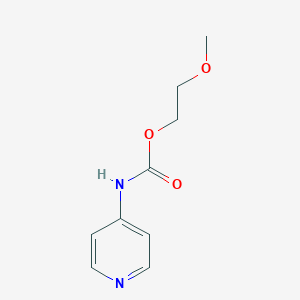
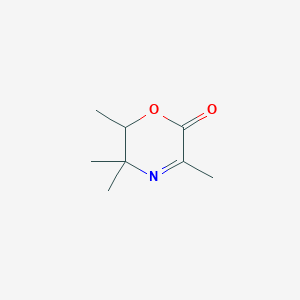
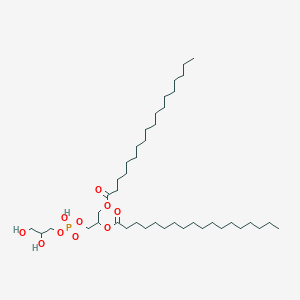
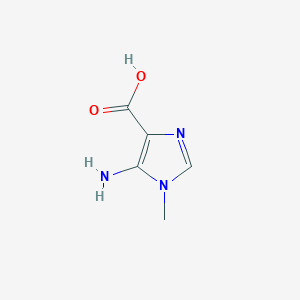
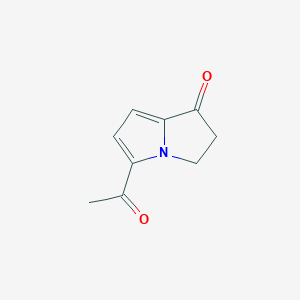
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)